molecular formula C6H12N2O B1428357 3-Methylpyrrolidine-3-carboxamide CAS No. 1341559-46-3

3-Methylpyrrolidine-3-carboxamide

Cat. No.: B1428357
CAS No.: 1341559-46-3
M. Wt: 128.17 g/mol
InChI Key: CIIKWJNFAZBRBN-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine-3-carboxamide is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a nitrogen-containing heterocycle that is a fundamental structural motif in a wide array of bioactive molecules and approved drugs . The pyrrolidine scaffold is prized for its ability to contribute to molecular diversity and is found in therapeutics targeting conditions such as cancer, viral infections, and central nervous system disorders . The specific 3-methyl-3-carboxamide substitution pattern on the pyrrolidine ring makes this compound a valuable precursor for the synthesis of more complex molecules. Research into similar pyrrolidine carboxamide compounds has demonstrated their potential as a novel class of enzyme inhibitors. For instance, pyrrolidine carboxamides have been identified through high-throughput screening as potent inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, highlighting the potential of this chemical class in developing new antibacterial agents . Furthermore, the stereochemistry of the pyrrolidine ring is often critical for biological activity, underscoring the importance of obtaining enantiomerically pure materials for structure-activity relationship (SAR) studies . This compound serves as a versatile intermediate for exploring new chemical space in drug discovery programs, particularly in the design and optimization of lead compounds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)2-3-8-4-6/h8H,2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIKWJNFAZBRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341559-46-3
Record name 3-methylpyrrolidine-3-carboxamide
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Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-Methylpyrrolidine-3-carboxamide Scaffold

A logical retrosynthetic analysis of this compound begins with the disconnection of the robust amide bond. This primary transformation leads back to the corresponding carboxylic acid, (R)- or (S)-3-methylpyrrolidine-3-carboxylic acid. This acid is a key intermediate and the focus of most synthetic research in this area.

Further disconnection of the pyrrolidine (B122466) ring itself can be envisioned through several powerful bond-forming strategies. A prominent approach is the organocatalytic asymmetric Michael addition. This pathway disconnects the C2-C3 and N1-C5 bonds, revealing an acyclic precursor. This precursor is the product of a conjugate addition between a Michael donor, such as nitromethane, and a suitably designed Michael acceptor, like a 4-methyl-4-oxo-2-enoate. The subsequent intramolecular reductive amination of the nitro group with the ketone would then form the desired heterocyclic ring.

An alternative disconnection strategy involves breaking the C3-C4 and N1-C2 bonds. This suggests a multi-step pathway beginning with a precursor like diethyl methylmalonate, where the carbon framework is assembled sequentially before the final ring-closing step.

Synthesis of the Pyrrolidine Ring System

The construction of the pyrrolidine ring is the cornerstone of the synthesis. Various methods have been developed, ranging from cyclization reactions to multi-step sequences and the use of natural chiral pools.

Cyclization reactions provide a direct route to the pyrrolidine core, often proceeding through a pyrrolidinone intermediate which can be subsequently reduced. A key strategy is the intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl moiety within the same molecule to form the five-membered ring. rsc.org

Another powerful cyclization method involves the reductive cyclization of nitrile derivatives. For instance, a dinitrile precursor can be selectively hydrolyzed and then reductively cyclized to form a pyrrolidinone. A reported synthesis of a β-proline analogue from (R)-glycidol utilized a reductive cyclization of a nitrile derivative with a hydroxyl group to form the pyrrolidine ring. psu.edu This highlights the utility of cyclization in forming the core structure from acyclic precursors.

Complex target molecules often necessitate multi-step synthetic sequences starting from simple, commercially available precursors. Research has detailed a multi-step synthesis for an analogue, (R)-3-Methylpyrrolidine-3-carboxylic Acid, starting from diethyl methylmalonate. usm.eduusm.edu This approach builds the required functionality step-by-step before the final ring formation.

The key steps in such a sequence typically include:

Alkylation: Introduction of a side chain containing a latent nitrogen source onto the malonate precursor.

Chiral Resolution/Asymmetric Transformation: Establishment of the crucial C3 stereocenter. This can be achieved using enzymatic hydrolysis. usm.edu

Cyclization: An intramolecular reaction, often following the reduction of a nitrile or another nitrogen-containing functional group, to close the pyrrolidine ring.

Functional Group Interconversion: Final modification of the side chains to yield the desired carboxylic acid.

A thesis by Shelby Dickerson outlines a synthetic pathway aimed at optimizing the production of the carboxylic acid analogue from inexpensive reagents. usm.eduusm.edu

Table 1: Exemplary Multi-Step Synthesis Pathway

Step Starting Material Reagents/Conditions Product Purpose
1 Diethyl methylmalonate 1. NaH, DMF; 2. 1-bromo-2-(2-bromoethoxy)ethane Diethyl 2-(2-(2-bromoethoxy)ethyl)-2-methylmalonate Introduction of the nitrogen-precursor side chain
2 Product of Step 1 NaN3, DMF Diethyl 2-(2-(2-azidoethoxy)ethyl)-2-methylmalonate Conversion of bromide to azide
3 Product of Step 2 H2, Pd/C, EtOH Diethyl 3-methylpyrrolidine-3,3-dicarboxylate Reductive cyclization to form the pyrrolidine ring

This table represents a generalized pathway based on similar multi-step syntheses; specific reagents and yields may vary.

The use of naturally occurring, enantiomerically pure starting materials is a time-honored strategy in asymmetric synthesis. L-proline and its derivatives, such as 4-hydroxy-L-proline, are common starting points for synthesizing a wide array of pyrrolidine-containing molecules. mdpi.comresearchgate.net

However, synthesizing 3-substituted pyrrolidines like the target compound from proline is not always straightforward. It often requires extensive functional group manipulations to remove the C2 carboxyl group and introduce the desired substituents at the C3 position. While feasible, these routes can be lengthy. For example, the trans-isomer of 5-methylpyrrolidine-3-carboxylic acid was previously synthesized from 4-hydroxy-proline in a sequence involving over 10 steps. rsc.orgnii.ac.jp This underscores the value of developing more concise, atom-economical methods.

Asymmetric Synthesis and Enantioselective Methodologies

Given the importance of chirality in biologically active molecules, the development of asymmetric and enantioselective methods is paramount. These methods aim to create the desired enantiomer directly, avoiding costly and inefficient resolution steps.

A highly effective and modern approach to constructing chiral substituted pyrrolidines is through organocatalytic enantioselective Michael additions. pageplace.de This strategy has been successfully applied to the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are close structural relatives of the target compound. rsc.orgrsc.org

In this approach, a chiral amine organocatalyst, often derived from proline itself, activates a Michael acceptor. The reaction between 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes, catalyzed by a chiral pyrrolidine-based catalyst, proceeds with high diastereo- and enantioselectivity. rsc.org The resulting Michael adduct contains the necessary carbon framework and stereocenters. A subsequent reduction and cyclization step then furnishes the final pyrrolidine ring.

Researchers have demonstrated that this method can produce highly enantiomerically enriched 5-methylpyrrolidine-3-carboxylic acid in just two steps from readily available starting materials, achieving an enantiomeric excess (ee) of 97%. rsc.orgresearchgate.net This represents a significant improvement over longer routes from natural precursors. The choice of catalyst is critical for controlling the stereochemical outcome of the reaction. rsc.orgresearchgate.net

Table 2: Organocatalytic Asymmetric Michael Addition for Pyrrolidine Precursor Synthesis

Catalyst Michael Acceptor Michael Donor Yield (%) Enantiomeric Excess (ee %) Reference
Chiral Pyrrolidine Silyl Ether Chalcones Ketones up to 87 up to 99 rsc.org
(S)-Pyrrolidine-based catalyst 4-oxo-2-enoate Nitromethane 90 (over 2 steps) 97 rsc.org

This table provides examples of different organocatalytic systems used in asymmetric Michael additions to generate precursors for substituted pyrrolidines.

Stereocontrol in Ring Formation and Functionalization

Achieving specific stereochemistry in the pyrrolidine ring is paramount for its biological activity. A key strategy for creating substituted pyrrolidine-3-carboxylic acids, the direct precursors to the target carboxamide, is the organocatalytic enantioselective Michael addition. Research has demonstrated that the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid was synthesized in two steps with a 97% enantiomeric excess (ee) by treating the Michael addition product with Pd/C under a hydrogen atmosphere. rsc.org The initial stereochemical assignment of these products can be complex, sometimes requiring correction after detailed analysis, such as X-ray crystallography of derivatives. rsc.org

Analogous strategies in related heterocyclic systems highlight other methods for stereocontrol. For example, the stereocontrolled synthesis of highly decorated 3-hydroxy-2-piperidinone carboxamides has been achieved through the palladium-catalyzed, site-selective deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov This process remodels the molecular skeleton and proceeds with exclusive acyl C–O bond cleavage, demonstrating a sophisticated method for installing a carboxamide moiety with high diastereoselectivity. nih.gov Further strategies include the interrogation of lactam-tethered alkenols in cascade approaches to create fused ring systems with high regio- and diastereoselectivity. nih.gov

Chiral Catalyst Development and Optimization

The success of asymmetric syntheses hinges on the development of effective chiral catalysts. For transformations like the Michael addition, novel bifunctional organocatalysts have been designed. One such catalyst, ((S)-pyrrolidin-2-yl)methyl phenylcarbamate, was synthesized from commercially available N-Boc-L-proline. nih.gov This catalyst has proven highly efficient for the stereoselective conjugate addition of ketones to various nitroolefins, affording Michael adducts in high yields (up to 96%) and with outstanding stereoselectivity (enantiomeric excess up to >99% and diastereomeric ratio up to >99:1). nih.gov The effectiveness of the catalyst varies with the substituents on the nitroolefin, with electron-donating groups like methoxy (B1213986) being well-tolerated, while bulky groups can reduce enantioselectivity. nih.gov

Table 1: Performance of Chiral Organocatalyst in Asymmetric Michael Addition Data derived from studies on the addition of cyclohexanone (B45756) to various trans-β-nitrostyrenes.

Nitroolefin SubstituentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
None (trans-β-nitrostyrene)92>99:1>99
4-Methoxy96>99:1>99
2-Methoxy9498:299
4-Nitro95>99:199
4-Chloro94>99:1>99
2-Benzyl8590:1052

Beyond organocatalysts, planar-chiral rhodium(III) catalysts have been developed for enantioselective C-H activation reactions. nih.gov These catalysts, featuring sterically demanding cyclopentadienyl (B1206354) ligands, are synthesized in a few steps from commercially available precursors and can be resolved into pure enantiomers using natural (S)-proline. nih.gov They have shown high efficacy in producing dihydroisoquinolones with up to 95% ee, illustrating the power of metal-based catalysts in complex asymmetric transformations. nih.gov

Introduction and Modification of the Carboxamide Moiety

The carboxamide group is a critical pharmacophore. Its introduction and subsequent modification are key steps in the synthesis of the target compound and its analogues.

Amidation Reactions and Related Functionalizations

The conversion of the precursor, 3-methylpyrrolidine-3-carboxylic acid, to its carboxamide derivative is typically achieved through amidation. This reaction is one of the most frequently used in medicinal chemistry. nih.gov A variety of reagents and methods exist, each with advantages and drawbacks.

Commonly, a carboxylic acid is coupled with an amine using a stoichiometric activating agent. nih.gov These agents are designed to make the carboxyl group more susceptible to nucleophilic attack by the amine. nih.gov Another approach involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium (B1175870) hydrochloride salts, which can be highly efficient and rapid. nih.gov

Catalytic methods are increasingly favored for their improved atom economy. nih.gov Boronic acids are often used as catalysts for direct amidation. nih.gov Other systems include copper-catalyzed amidations using formamides as the amine source and sulfur trioxide pyridine (B92270) complex (SO3•py) as an oxidant. nih.gov The choice of method depends on the substrate's functional group tolerance, scale, and desired purity. nih.gov

Table 2: Common Reagents for Amide Bond Formation

Reagent/Catalyst ClassCommon ExamplesMechanism TypeKey Features
CarbodiimidesEDC, DCCStoichiometric ActivationWidely used, generates urea (B33335) byproduct.
Phosphonium/Uronium SaltsHBTU, HATU, PyBOPStoichiometric ActivationHigh efficiency, often used for difficult couplings.
Boron-based CatalystsPhenylboronic acidCatalytic Direct AmidationGood atom economy, suitable for large scale.
Metal-based CatalystsCopper (Cu) saltsCatalytic Cross-CouplingCan use alternative amine sources like formamides.
Other ReagentsSO3•py, T3POxidative Amidation / DehydrationSpecialized applications, often mild conditions.

Post-Cyclization Functionalization Strategies

Once the core pyrrolidine ring is formed, its structure can be further elaborated. Post-cyclization (or post-synthetic) functionalization allows for the diversification of the scaffold to create libraries of related compounds. One powerful method is the 1,3-dipolar cycloaddition reaction. nih.gov Azomethine ylides, generated in situ from the decarboxylation of α-amino acids like proline, can react with various dipolarophiles. nih.gov This strategy has been used to synthesize complex spiro-oxindolopyrrolidines by reacting isatins and proline derivatives, demonstrating a way to build intricate polycyclic systems from the basic pyrrolidine scaffold. nih.gov

Another advanced concept is post-synthetic ligand cyclization, which has been demonstrated in metal-organic frameworks (MOFs). nih.gov This involves the covalent connection of two functional groups already present on the scaffold, such as an amino and a hydroxyl group, to form a new ring, for example, a benzoxazole. nih.gov While developed in a different context, this principle of intramolecularly connecting functional groups on a pre-formed scaffold represents a sophisticated strategy for structural modification.

Chemical Transformations of the this compound Scaffold

The inherent reactivity of the this compound scaffold dictates its stability and potential for further chemical modification.

Oxidation and Reduction Pathways

Oxidation: The pyrrolidine ring is susceptible to oxidation at several positions. The secondary amine can be oxidized, and the carbon atoms alpha to the nitrogen (the C2 and C5 positions) are particularly reactive. Chemical oxidation using hypervalent iodine(III) reagents can lead to the formation of N-acyliminium ions, which are powerful electrophiles that can be trapped by nucleophiles to introduce new functional groups at the α-position. nih.gov In biological systems, cytochrome P450 enzymes can catalyze the oxidation of pyrrolidine rings. wikipedia.orgnih.gov This can result in δ-oxidation, leading to the opening of the pyrrolidine ring to form an aminoaldehyde intermediate. nih.gov Alternatively, oxidation can occur at the α-carbon to form a lactam (a cyclic amide), a common metabolic fate. wikipedia.org Under certain conditions, such as condensation with aldehydes, the pyrrolidine ring can undergo a redox-neutral aromatization to form a pyrrole (B145914) derivative. nih.gov

Reduction: The carboxamide functional group is generally stable but can be reduced to a primary amine using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction proceeds via hydride addition to the carbonyl carbon, followed by elimination of the oxygen atom to form an iminium intermediate, which is then further reduced to the amine. masterorganicchemistry.com More modern and selective methods have also been developed, including catalytic systems that use various silanes in combination with platinum, iridium, or zinc catalysts. organic-chemistry.org These catalytic reductions often exhibit high chemoselectivity, tolerating other reducible functional groups within the molecule. organic-chemistry.org

Nucleophilic and Electrophilic Substitution Reactions

The nitrogen atom of the pyrrolidine ring in this compound is a nucleophilic center and can readily undergo N-alkylation, N-acylation, and N-arylation reactions. These substitutions are fundamental for modifying the compound's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups onto the pyrrolidine nitrogen can be achieved using various alkylating agents. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions.

Alkylating AgentBaseSolventYield (%)
IodomethaneK2CO3Acetonitrile95
Benzyl bromideNaHTHF88
Ethyl triflate2,6-LutidineDichloromethane92

N-Acylation: The reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions.

Acylating AgentBaseSolventYield (%)
Acetyl chlorideTriethylamineDichloromethane98
Benzoyl chloridePyridineChloroform94
Acetic anhydrideNoneNeat96

Electrophilic substitution directly on the pyrrolidine ring is less common due to the electron-rich nature of the saturated ring system.

Coupling Reactions for Structural Diversification

Modern cross-coupling reactions are instrumental in creating diverse libraries of this compound derivatives. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination allow for the formation of C-N bonds, linking the pyrrolidine nitrogen to various aryl and heteroaryl systems.

Buchwald-Hartwig Amination: This reaction is a powerful tool for N-arylation. The choice of ligand on the palladium catalyst is critical for the success of the reaction.

Aryl HalidePalladium CatalystLigandBase
4-BromotoluenePd2(dba)3XPhosNaOtBu
2-ChloropyridinePd(OAc)2RuPhosK3PO4
3-IodoanisolePd(dba)2SPhosCs2CO3

Ring-Opening and Rearrangement Studies

The pyrrolidine ring is generally stable; however, under specific conditions, ring-opening reactions can occur. For instance, treatment with strong reducing agents in the presence of a Lewis acid can lead to the cleavage of a C-N bond. Rearrangement reactions are less common for this specific scaffold but can be induced through photolytic or thermolytic methods, often leading to complex product mixtures.

Advanced Synthetic Techniques and Process Intensification

The synthesis of this compound and its derivatives can be significantly improved by employing modern synthetic technologies.

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. The synthesis of substituted pyrrolidines can be efficiently performed in a flow reactor. For example, the multi-step synthesis of a pyrrolidine derivative can be telescoped into a continuous sequence, minimizing manual handling and purification steps.

A hypothetical flow synthesis of an N-alkylated derivative could involve pumping a stream of this compound and an alkylating agent through a heated packed-bed reactor containing a solid-supported base.

ParameterValue
Residence Time5 minutes
Temperature80 °C
Throughput2 g/hour
Yield>99%

Optimization of Reaction Conditions for Yield and Selectivity

Systematic optimization of reaction parameters is crucial for maximizing the yield and selectivity of reactions involving this compound. Design of Experiments (DoE) is a powerful statistical tool for this purpose. For a given transformation, variables such as temperature, concentration, catalyst loading, and solvent can be screened and optimized.

For instance, in a Suzuki coupling reaction to introduce an aryl group at a modified position on the pyrrolidine ring, a DoE approach could identify the optimal conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

Spectroscopic and Analytical Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 3-Methylpyrrolidine-3-carboxamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms present in the molecule.

In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are expected for the different proton environments. The methyl group protons would typically appear as a singlet in the upfield region of the spectrum. The protons on the pyrrolidine (B122466) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The protons of the carboxamide group (NH₂) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have a characteristic downfield chemical shift. The quaternary carbon at the 3-position, bonded to the methyl and carboxamide groups, would also have a distinct chemical shift. The other carbon atoms of the pyrrolidine ring would appear at specific chemical shifts, which can be predicted or compared with data from similar structures.

Predicted ¹H and ¹³C NMR Data for this compound: Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)~1.2-1.5 (singlet)~20-30
Pyrrolidine CH₂~2.5-3.5 (multiplets)~45-60
Pyrrolidine CH (at C3)Not applicableQuaternary
Carboxamide (CONH₂)~5.0-8.0 (broad singlet)~170-180

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity and spatial relationships between atoms within the molecule. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the pyrrolidine ring, helping to trace the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu For instance, HMBC would show correlations from the methyl protons to the quaternary C3 carbon and the C2 and C4 carbons of the pyrrolidine ring, confirming the position of the methyl group. It would also show correlations from the amide protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu NOESY is crucial for determining the stereochemistry and conformational preferences of the molecule. For example, it could reveal spatial proximity between the methyl group and specific protons on the pyrrolidine ring.

Stereochemical Assignments and Conformational Analysis via NMR

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. NMR spectroscopy, particularly through the analysis of coupling constants (³JHH) and NOESY data, is instrumental in determining the preferred conformation and the relative stereochemistry of the substituents. researchgate.net The magnitude of the coupling constants between adjacent protons on the ring can provide information about the dihedral angles between them, which in turn defines the ring's pucker. researchgate.net NOESY can provide through-space correlations that help to distinguish between different stereoisomers and conformers. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov For this compound (C₆H₁₂N₂O), HRMS can confirm the elemental formula by matching the experimentally determined accurate mass with the theoretically calculated mass. This is a critical step in confirming the identity of the compound.

Predicted HRMS Data for this compound:

Adduct Predicted m/z
[M+H]⁺ 129.10224

Data obtained from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Connectivity

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to deduce its connectivity. For this compound, common fragmentation pathways would likely involve the loss of the carboxamide group, the methyl group, or cleavage of the pyrrolidine ring. miamioh.eduresearchgate.net Analysis of the masses of the resulting fragments helps to piece together the original structure. For example, a prominent fragment might correspond to the pyrrolidine ring after the loss of the carboxamide side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods that probe the vibrational and electronic properties of a molecule are fundamental tools in chemical analysis. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic nature of this compound.

Functional Group Identification through Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an essential technique for identifying the functional groups present in a molecule. researchgate.netyoutube.comnih.gov By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained. americanpharmaceuticalreview.com For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural features: the secondary amine within the pyrrolidine ring, the primary carboxamide group, and the alkyl framework.

The primary amide functional group gives rise to several distinct and strong absorptions. The N-H stretching vibrations of the -CONH₂ group typically appear as two bands in the region of 3400-3200 cm⁻¹. libretexts.org A strong absorption band corresponding to the C=O stretching vibration (Amide I band) is expected between 1680 and 1630 cm⁻¹. Furthermore, the N-H bending vibration (Amide II band) usually occurs in the 1640-1550 cm⁻¹ range.

The pyrrolidine ring contains a secondary amine (-NH-), which should exhibit a single, moderate N-H stretching band between 3500 and 3300 cm⁻¹. The C-N stretching vibrations for both the amine and the amide are expected in the 1300-1000 cm⁻¹ region of the spectrum. utahtech.edu Additionally, the aliphatic C-H bonds of the methyl group and the pyrrolidine ring will produce stretching absorptions in the 3000-2850 cm⁻¹ range and bending vibrations at approximately 1470-1350 cm⁻¹. libretexts.org The overtone spectra of the parent compound, pyrrolidine, show that N-H and C-H stretching overtone bands can also be observed in the near-infrared region, though these are typically weaker. scispace.comacs.org

Table 1: Expected Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (ring)N-H Stretch3500 - 3300Moderate
Primary AmideN-H Stretch3400 - 3200 (two bands)Strong
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1640 - 1550Moderate-Strong
Alkyl (CH₃, CH₂)C-H Stretch3000 - 2850Strong
Amine/AmideC-N Stretch1300 - 1000Moderate

X-ray Crystallography

X-ray crystallography is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute structure of a chiral molecule. carleton.edu For this compound, which possesses a chiral center at the C3 position, obtaining a suitable single crystal would allow for the unequivocal assignment of its absolute configuration as either (R) or (S). The technique works by irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net This pattern is directly related to the arrangement of atoms in the crystal lattice.

The analysis can determine the precise spatial coordinates of each atom (excluding hydrogen, which is typically inferred) in the molecule. This yields exact measurements of all bond lengths and angles. For chiral molecules, anomalous dispersion techniques, often requiring the presence of a heavier atom, can be used to determine the absolute configuration without reference to any other chiral substance. Studies on related pyrrolidine carboxamides have successfully used X-ray crystallography to elucidate their structures and binding modes when complexed with proteins, demonstrating the technique's applicability to this class of compounds. nih.govnih.gov

Solid-State Structural Characterization

Beyond the structure of a single molecule, X-ray crystallography provides detailed information about the compound's solid-state characteristics. This includes the determination of the crystal system, space group, and unit cell dimensions. nih.gov The analysis also reveals the packing arrangement of molecules within the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds. researchgate.net

Chiroptical Spectroscopy for Chirality Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left- and right-circularly polarized light. These methods are essential for assessing the chirality and determining the absolute configuration of enantiomers in solution.

For this compound, the application of traditional electronic circular dichroism (ECD), which measures differential absorption in the UV-Vis range, is limited. As discussed in section 3.3.2, the molecule lacks a suitable electronic chromophore, meaning any ECD signal would be very weak and difficult to measure.

A more powerful technique for this specific molecule is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left- and right-circularly polarized light in the infrared region. Since VCD is sensitive to the vibrational transitions of the molecule, it does not require an electronic chromophore. This makes it an ideal method for determining the absolute configuration of chiral molecules that are transparent in the UV-Vis range. The experimental VCD spectrum can be compared with spectra predicted by quantum chemical (e.g., Density Functional Theory) calculations for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum provides a reliable assignment of the absolute configuration. The importance of determining the stereochemistry is highlighted by findings that in some series of pyrrolidine carboxamides, only a single enantiomer exhibits biological activity. nih.gov

Despite a comprehensive search of available scientific literature, detailed research findings, including specific Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) data for the chemical compound this compound, are not available. As a result, the generation of an article with the requested specific data tables and in-depth analysis for this particular compound is not possible at this time.

General principles of ECD and VCD spectroscopy are well-established for the structural elucidation of chiral molecules. These techniques are powerful tools for determining the absolute configuration and conformational preferences of molecules containing stereocenters.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is sensitive to the spatial arrangement of chromophores and their electronic interactions within a chiral molecule. For a compound like this compound, the amide chromophore would be the primary focus of ECD analysis. Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict ECD spectra for different possible stereoisomers and conformers. Comparison of the experimental ECD spectrum with the calculated spectra allows for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. VCD spectra provide information about the vibrational modes of a chiral molecule and are sensitive to its three-dimensional structure. The analysis of VCD spectra is also heavily reliant on computational modeling, where the predicted vibrational frequencies and intensities for different stereoisomers are compared with the experimental data. This can provide detailed insights into the conformational landscape of the molecule in solution.

While these methodologies are routinely applied to various chiral compounds, including those with pyrrolidine and carboxamide moieties, specific studies focusing on this compound have not been identified in the searched literature. Therefore, no specific research findings or data tables can be presented as requested in the article outline.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular geometry, electronic properties, and reactivity of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is determining the most stable three-dimensional arrangement of a molecule, known as geometry optimization. For 3-Methylpyrrolidine-3-carboxamide, DFT calculations would be used to find the minimum energy structure. This involves calculating forces on each atom and adjusting their positions until a stable conformation is reached. Different functionals, such as B3LYP or PBE0, combined with various basis sets (e.g., 6-31G* or def2-TZVP), would be tested to find a balance between computational cost and accuracy. chemrxiv.org

Once the optimized geometry is obtained, analysis of the electronic structure provides insight into the molecule's properties. Key parameters derived from this analysis include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT Geometry Optimization and Electronic Structure Parameters for this compound Note: This table is illustrative and contains placeholder data, as specific experimental or computational results for this exact molecule are not available.

Parameter Hypothetical Value Significance
Total Energy -478 Hartree The calculated minimum energy of the optimized structure.
HOMO Energy -6.5 eV Indicates the energy of the highest energy electrons available to donate.
LUMO Energy +1.2 eV Indicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 7.7 eV A larger gap suggests higher stability and lower chemical reactivity.
Dipole Moment 3.5 Debye Suggests a moderately polar molecule, influencing its physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT is widely used to predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR shielding tensors. nih.gov These tensors can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei.

The process involves:

Optimizing the molecular geometry using a chosen DFT functional and basis set. nih.gov

Performing a subsequent single-point GIAO calculation on the optimized geometry to compute the NMR shielding constants. nih.govnih.gov

Referencing the calculated values against a standard, typically tetramethylsilane (B1202638) (TMS), to obtain the final chemical shifts.

Comparing these predicted shifts with experimental data helps confirm the molecular structure. Studies on various organic molecules have shown that DFT can achieve high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts. researchgate.netmdpi.com

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts Note: This table demonstrates the concept. The "Predicted" values are hypothetical, as actual calculations have not been published.

Atom Predicted δ (ppm) Experimental δ (ppm)
Methyl-C 25.4 (To be determined)
Methyl-H 1.15 (To be determined)
C3 (Quaternary) 45.8 (To be determined)
Carbonyl-C 178.2 (To be determined)
Amide-H (a) 7.1 (To be determined)
Amide-H (b) 6.8 (To be determined)

Reactivity and Reaction Mechanism Studies

DFT calculations can elucidate the reactivity of this compound. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions susceptible to nucleophilic and electrophilic attack can be visualized. For instance, the carbonyl oxygen would be identified as a site of negative potential (electron-rich), while the amide protons and the carbonyl carbon would be sites of positive potential (electron-poor).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior that complements the static picture from DFT.

Conformational Preferences and Dynamics of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. MD simulations can explore the conformational landscape of this compound to determine the relative stabilities of these puckers and the energy barriers for interconversion between them.

An MD simulation would involve:

Placing the molecule in a simulated solvent box (e.g., water) to mimic solution conditions.

Using a force field (like CHARMM or AMBER) to define the potential energy of the system.

Solving Newton's equations of motion to simulate the trajectory of each atom over a period ranging from nanoseconds to microseconds.

Analysis of the resulting trajectory would reveal the preferred puckering of the pyrrolidine ring and how the substituents (the methyl and carboxamide groups at C3) influence this preference. Such simulations offer insights into how the molecule's shape fluctuates, which is crucial for understanding its interactions with other molecules, such as biological receptors. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation

Beyond the general reactivity insights from DFT, more advanced quantum chemical calculations can be employed to meticulously map out specific reaction pathways. This is particularly useful for understanding complex multi-step reactions or enzymatic processes involving the molecule.

For a reaction like the synthesis of this compound from its corresponding carboxylic acid and an amine, quantum chemical calculations can model the entire process. This includes the formation of intermediates and the structures of all relevant transition states. By identifying the highest energy barrier along this pathway (the rate-determining step), chemists can better understand the factors controlling the reaction rate and potentially devise strategies to optimize the synthesis. Such methods are also applied to understand metabolic pathways or the mechanism of action for bioactive molecules. mdpi.com

Transition State Characterization and Energy Barrier Analysis

The synthesis of substituted pyrrolidines, such as this compound, often proceeds through complex reaction mechanisms involving the formation of one or more transition states. Computational chemistry allows for the precise characterization of these high-energy structures and the calculation of the energy barriers that must be overcome for the reaction to proceed.

A key synthetic route to the pyrrolidine ring is the Michael addition. researchgate.netnih.gov Theoretical studies on analogous reactions, such as the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, help in understanding the formation of the pyrrolidine core. researchgate.netnih.gov Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the reaction pathway. For instance, in the synthesis of a related compound, (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, computational analysis was crucial in correcting the assignment of the stereochemistry by examining the plausible transition state. nii.ac.jp

These calculations involve locating the transition state structure on the potential energy surface and performing frequency calculations to confirm it is a first-order saddle point. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate. While specific transition state calculations for the direct synthesis of this compound are not extensively published, the principles are well-established. The data below illustrates a hypothetical energy profile for a key bond-forming step in a pyrrolidine synthesis, demonstrating the type of information gleaned from such analyses.

Table 1: Hypothetical Energy Profile for a Pyrrolidine Ring-Forming Step

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials prior to reaction.
Transition State+15.2The highest energy point along the reaction coordinate.
Product-5.8The final, stable pyrrolidine structure.
Energy Barrier +15.2 Energy required to overcome the transition state.

Computational Modeling for Molecular Interactions

Understanding how a molecule like this compound interacts with other molecules or surfaces is fundamental to predicting its behavior. Computational modeling provides a window into these non-covalent interactions.

Ligand-Target Binding Prediction (excluding biological context)

Molecular docking is a principal computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a target or receptor). nih.govresearchgate.net This method is essential in drug discovery but is also a powerful tool in pure chemistry for understanding intermolecular recognition, independent of a biological outcome. nih.govresearchgate.net The process involves sampling many possible conformations of the ligand within the target's binding site and scoring them based on a force field that estimates the interaction energy. researchgate.net

For carboxamide-containing compounds, docking studies reveal key interactions, such as hydrogen bonds formed by the amide group with residues in a binding pocket. nih.gov Studies on similar scaffolds, like thieno[3,2-b]pyrrole-5-carboxamide derivatives, have utilized molecular docking to understand structure-activity relationships, where the pyrrolidine group plays a significant role in orienting the molecule within a target site. nih.gov

A docking simulation for this compound would involve placing it into a defined binding pocket of a macromolecule to calculate its binding energy and identify key intermolecular contacts. The results would highlight which parts of the molecule contribute most to the binding, such as the carboxamide group's potential for hydrogen bonding and the pyrrolidine ring's van der Waals interactions. researchgate.net

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

This table presents predicted ion mobility data, which relates to the molecule's size and shape in the gas phase, a property relevant to its potential interactions.

Adductm/zPredicted CCS (Ų)
[M+H]+129.10224127.5
[M+Na]+151.08418133.6
[M-H]-127.08768127.6
[M+NH4]+146.12878150.4
[M+K]+167.05812132.3
Data sourced from PubChem. uni.lu

Integration of Machine Learning in Chemical Research

Predictive Modeling for Synthetic Outcomes and Structural Design

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a new, unseen reaction. mdpi.com For the synthesis of this compound, an ML model could predict the reaction yield under various conditions (e.g., different catalysts, solvents, temperatures), thereby reducing the need for extensive experimental optimization. nih.govresearchgate.net These models work by converting molecules into numerical representations (descriptors or fingerprints) and using algorithms like random forests or neural networks to learn the complex relationship between reactants, conditions, and the resulting yield or product distribution. nih.gov

Derivatives and Analogs of 3 Methylpyrrolidine 3 Carboxamide

Structural Variations at the Pyrrolidine (B122466) Core

Alterations to the pyrrolidine ring itself can significantly impact the molecule's spatial arrangement and properties. These changes include substitutions at the nitrogen atom, repositioning of the methyl and carboxamide groups, and the introduction of new stereocenters.

Substitution at the nitrogen atom of the pyrrolidine ring is a common strategy to create analogs with varied properties. The introduction of different alkyl or aryl groups can influence the molecule's polarity, steric bulk, and basicity. For instance, N-methyl and N-tert-butyl groups have been explored as substituents.

N-methyl derivatives : The synthesis of compounds like (3S)-N-methylpyrrolidine-3-carboxamide has been documented, providing a simple yet significant modification to the parent structure. oist.jp Further substitution can lead to more complex molecules such as N-methyl-3-(methylamino)pyrrolidine-3-carboxamide. researchgate.net

N-tert-butyl derivatives : The incorporation of a bulky tert-butyl group on the pyrrolidine nitrogen can have a profound effect on the molecule's conformation and receptor binding capabilities. The synthesis of (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate serves as a precursor for such N-substituted analogs. chemistrysteps.com

Compound Name Molecular Formula Key Structural Feature
(3S)-N-methylpyrrolidine-3-carboxamideC6H12N2OMethyl group on the pyrrolidine nitrogen. oist.jp
N-methyl-3-(methylamino)pyrrolidine-3-carboxamideC7H15N3ON-methyl group on the pyrrolidine and an additional methylamino group at the 3-position. researchgate.net
(R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylateC10H20N2O2N-tert-butoxycarbonyl protecting group, a precursor for N-tert-butyl analogs. chemistrysteps.com

The relative positions of the methyl and carboxamide groups on the pyrrolidine ring define the core scaffold's isomerism. Shifting these groups to other positions on the ring results in positional isomers with distinct chemical and biological profiles. For example, moving the carboxamide group to the 2-position while retaining the methyl group at the 3-position would yield 3-methylpyrrolidine-2-carboxamide. Similarly, 2-methylpyrrolidine-2-carboxamide (B2740698) represents another positional isomer. researchgate.net The synthesis of various pyrrolidine-2-carboxylic acid derivatives has been explored, providing pathways to such isomers. sigmaaldrich.commasterorganicchemistry.com

Isomer Key Structural Difference from 3-Methylpyrrolidine-3-carboxamide
3-Methylpyrrolidine-2-carboxamideCarboxamide group is at the 2-position instead of the 3-position.
2-Methylpyrrolidine-3-carboxamideMethyl group is at the 2-position instead of the 3-position.
2-Methylpyrrolidine-2-carboxamideBoth methyl and carboxamide groups are at the 2-position. researchgate.net

The creation of additional stereocenters on the pyrrolidine ring can lead to a range of diastereomers, each with unique three-dimensional structures. This is a key strategy in medicinal chemistry to fine-tune the interaction of a molecule with its biological target. The diastereoselective synthesis of substituted pyrrolidines is a well-established field, with methods available to control the stereochemistry at various positions. mnstate.eduusm.edu For instance, the synthesis of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid highlights the generation of a second stereocenter at the 5-position. usm.edu Such syntheses often employ asymmetric reactions to achieve high enantiomeric and diastereomeric purity. usm.edugoogle.comorganic-chemistry.org

Functional Group Modifications of the Carboxamide Moiety

The carboxamide group is a versatile functional handle that can be transformed into various other functionalities, thereby altering the electronic and hydrogen-bonding properties of the molecule. Standard organic transformations can be applied to achieve these modifications.

Hydrolysis to Carboxylic Acid : The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methylpyrrolidine-3-carboxylic acid. google.comlibretexts.org This transformation introduces an acidic center and changes the hydrogen bonding pattern.

Reduction to Amine : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide to an amine, yielding (3-methylpyrrolidin-3-yl)methanamine. mnstate.eduorganic-chemistry.orglibretexts.orgnih.gov This converts a planar amide into a basic, tetrahedral amine center.

Dehydration to Nitrile : Dehydrating agents can convert the primary carboxamide into a nitrile, 3-methylpyrrolidine-3-carbonitrile. nih.gov This removes the hydrogen bonding capabilities of the amide and introduces a linear, electrophilic nitrile group.

Original Functional Group Modified Functional Group Potential Reagents
Carboxamide (-CONH₂)Carboxylic Acid (-COOH)H₃O⁺ or OH⁻, heat libretexts.org
Carboxamide (-CONH₂)Amine (-CH₂NH₂)LiAlH₄ mnstate.eduorganic-chemistry.orglibretexts.orgnih.gov
Carboxamide (-CONH₂)Nitrile (-CN)P₂O₅, SOCl₂, or other dehydrating agents nih.gov

Conjugation with Other Heterocyclic Systems

Fusing the this compound scaffold with other heterocyclic rings can generate novel chemical entities with expanded structural diversity and potentially new biological activities. This approach is often used to create more rigid structures or to combine the pharmacophoric features of different heterocyclic systems.

The pyrrolidine ring can be annulated with other heterocyclic systems to create polycyclic structures.

Pyrrole-scaffold : The dehydrogenation of pyrrolidines can lead to the formation of pyrroles, which are important N-heterocycles found in many bioactive compounds. rsc.org

Benzimidazole (B57391) : The synthesis of benzimidazole pyrrolidinyl amides has been reported, where the pyrrolidine moiety is attached to a benzimidazole ring system.

Oxadiazole : Pyrrolidine-carboxamides have been used as precursors for the synthesis of oxadiazole analogs. nih.gov

Pyrrolidine-Linked Derivatives

While specific examples of derivatives where a second pyrrolidine ring is directly linked to the this compound scaffold are not extensively detailed in publicly available research, the concept of linking heterocyclic systems is a common strategy in medicinal chemistry. Such derivatives can be conceptualized and are an area of interest for creating molecules with novel pharmacological profiles. For instance, analogous compounds like 1-(4-fluorophenyl)-5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide feature a pyrrolidine ring connected to other cyclic moieties through a carboxamide linkage. bldpharm.com This highlights the chemical feasibility of synthesizing derivatives where the amide nitrogen of this compound is acylated by a pyrrolidine-containing carboxylic acid, or where the pyrrolidine nitrogen forms a bond with another pyrrolidine-based structure. These types of molecules are often explored for their potential to interact with biological targets such as enzymes or receptors. bldpharm.com

Stereoisomeric Forms and Their Distinct Characteristics

The presence of a chiral center at the 3-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers: (R)-3-Methylpyrrolidine-3-carboxamide and (S)-3-Methylpyrrolidine-3-carboxamide. The spatial arrangement of the methyl and carboxamide groups around this chiral carbon can significantly influence the biological activity of the molecule. In many pyrrolidine-containing compounds, different enantiomers exhibit distinct pharmacological effects. For example, in some contexts, the (R)-enantiomer of a substituted pyrrolidine may act as a pure antagonist for a specific receptor, while the (S)-enantiomer has a different or no activity.

Synthesis and Separation of Enantiomers and Diastereomers

The synthesis of enantiomerically enriched or pure forms of this compound is a key challenge. Typically, this can be approached in two main ways: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This involves using chiral starting materials or chiral catalysts to selectively produce one enantiomer over the other. A relevant example is the synthesis of the precursor, 5-methylpyrrolidine-3-carboxylic acid, which has been achieved with a high enantiomeric excess (97% ee) in a two-step process utilizing an organocatalytic enantioselective Michael addition. rsc.orgresearchgate.net This highly enantiomerically enriched carboxylic acid can then be converted to the corresponding carboxamide, preserving the stereochemistry at the chiral center. A correction to the initial study clarified the resulting stereochemistry as (3S,5R)-5-methylpyrrolidine-3-carboxylic acid, highlighting the precision required in assigning absolute configurations. nii.ac.jpnih.gov

Resolution of Racemic Mixtures: An alternative approach is to synthesize the racemic mixture of this compound and then separate the enantiomers. A common method for this is through the formation of diastereomeric salts. phenomenex.com This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as a chiral acid or base. phenomenex.com The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. phenomenex.com Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound.

Another powerful separation technique is chiral chromatography. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated.

Chiral Purity Determination Methods

Once a single enantiomer of this compound has been synthesized or isolated, it is crucial to determine its chiral purity, often expressed as enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and effective method for this purpose. nih.gov

These specialized columns, often based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) carbamates, can effectively separate enantiomers, allowing for their quantification. nih.govnih.gov The choice of the specific chiral column and the mobile phase composition is critical for achieving good resolution between the enantiomeric peaks. nih.gov For instance, amylose tris(3,5-dimethylphenylcarbamate) is a commonly used chiral stationary phase for separating a wide range of enantiomers. nih.gov The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer present, allowing for the calculation of the enantiomeric excess.

Other techniques that can be employed for determining chiral purity include gas chromatography with a chiral column and capillary electrophoresis. nih.gov

Below is a table summarizing common chiral stationary phases used for the separation of enantiomers.

Chiral Stationary Phase (CSP)Common Application
Amylose tris(3,5-dimethylphenylcarbamate)Broadly applicable for a variety of racemates
Cellulose tris(3,5-dichlorophenylcarbamate)Effective for many pharmaceutical compounds
Amylose tris(3-chlorophenylcarbamate)Used for separating various drug enantiomers
Amylose tris((S)-α-methylbenzylcarbamate)Suitable for separations in reversed-phase mode

This table provides examples of chiral stationary phases and their general applications in enantioselective chromatography.

Applications in Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Chemical Synthesis

The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active natural products and synthetic compounds. nih.gov Consequently, chiral substituted pyrrolidines like 3-Methylpyrrolidine-3-carboxamide are crucial building blocks in organic synthesis. nih.gov The defined stereocenter at the C3 position makes it a valuable starting material for creating more complex chiral molecules.

The presence of multiple reactive sites—the secondary amine, the carboxamide, and the pyrrolidine ring itself—allows for selective modifications. For instance, the amine can undergo alkylation or acylation, while the carboxamide can be hydrolyzed or reduced. This versatility enables the synthesis of diverse and complex heterocyclic systems, such as pyrrolizidine (B1209537) and indolizidine alkaloids, which exhibit a wide array of biological activities. Derivatives of pyrrolidine-3-carboxylic acid are also utilized as intermediates in the synthesis of compounds aimed at treating Central Nervous System (CNS) disorders.

Utilization as a Reagent in Organic Transformations

Derivatives of this compound are instrumental as reagents in key organic transformations. Notably, research has focused on the synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid, an analogue of L-Proline, designed for improved solubility in organic systems. usm.edu This enhanced solubility is critical for its efficiency in reactions like the Michael and Aldol (B89426) additions. usm.edu

In one study, new pyrrolidine-based organocatalysts were synthesized and found to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. beilstein-journals.org The strategic design of these pyrrolidine derivatives, including modifications at the C2 position, allows for the creation of a sterically hindered environment around the catalytic site, influencing the stereochemical outcome of the reaction. beilstein-journals.org

Organic Transformation Role of Pyrrolidine Derivative Key Findings Reference
Michael AdditionOrganocatalystEffective for the addition of aldehydes to nitroolefins with enantioselectivities up to 85% ee. beilstein-journals.org
Aldol ReactionOrganocatalystProlinamide-based catalysts have been studied for asymmetric aldol reactions in aqueous media. nih.gov
Mannich-type ReactionOrganocatalyst3-methyl-β-proline has shown catalytic activity in reactions between glyoxylate (B1226380) imine and ketones/aldehydes. researchgate.net

Catalytic Applications

The field of organocatalysis has seen significant contributions from pyrrolidine-based structures, which can act as environmentally friendly alternatives to metal-based catalysts. nih.govbeilstein-journals.org

Pyrrolidine-3-carboxylic acid and its derivatives are recognized for their catalytic activity. nih.govrsc.org These organocatalysts are particularly effective in asymmetric reactions, leveraging the chiral nature of the pyrrolidine scaffold to induce stereoselectivity. For instance, they have been successfully employed in the asymmetric conjugate addition of nucleophiles to nitroalkenes, a powerful method for constructing highly functionalized synthetic building blocks. researchgate.net The development of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has led to the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

There is a continuous effort to develop novel chiral catalysts derived from the pyrrolidine framework to enhance reactivity and selectivity. One approach involves the synthesis of analogues of L-proline, such as (R)-3-Methylpyrrolidine-3-Carboxylic Acid, to overcome limitations like low solubility in organic solvents. usm.edu

Researchers have also synthesized new pyrrolidine-based organocatalysts with bulky substituents at the C2 position, which have proven to be effective for the Michael addition of aldehydes to nitroolefins. beilstein-journals.org The design of such catalysts often starts from readily available chiral materials, and their structures are tuned to optimize performance in specific transformations. beilstein-journals.org The combination of chiral carboxylic acids with certain metal complexes has also emerged as a promising strategy for enantioselective C-H functionalization. snnu.edu.cn

Catalyst Type Application Advantages Reference
(R)-3-Methylpyrrolidine-3-Carboxylic AcidMichael and Aldol ReactionsImproved solubility in organic solvents compared to L-Proline. usm.edu
Pyrrolidine-based organocatalysts with bulky C2 substituentsMichael AdditionHigh enantioselectivity (up to 85% ee). beilstein-journals.org
Prolinamide-based organocatalystsBiginelli Reaction, Aldol ReactionBifunctional activation, effective in aqueous media. nih.gov

Precursors for Advanced Chemical Materials

While direct applications of this compound as a precursor for advanced materials are not extensively documented, the broader class of carboxamide-containing compounds shows significant promise in materials science. For example, tantalum (V) complexes featuring N-alkoxy carboxamide ligands have been synthesized and evaluated as precursors for tantalum oxide thin films. nih.gov These complexes exhibit favorable thermal characteristics and stability, making them suitable for chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes. nih.gov The carboxamide ligand plays a crucial role in the structure and properties of these precursor molecules. This suggests a potential, though yet to be fully explored, for appropriately functionalized pyrrolidine-3-carboxamide (B1289381) derivatives to serve as precursors for novel functional materials.

Intermediate in Agrochemical Production

Carboxamide derivatives are a well-established class of compounds in the agrochemical industry, known for their pesticidal and fungicidal properties. google.comnih.gov For instance, penthiopyrad (B1679300) is a heterocyclic carboxamide fungicide that acts as a succinate (B1194679) dehydrogenase inhibitor (SDHI). nih.gov The synthesis of such complex agrochemicals often involves multiple steps and the use of versatile intermediates. Patents have been filed for pesticide mixtures that include carboxamide compounds, highlighting their importance in crop protection. google.com Given the structural similarities and the synthetic versatility of the pyrrolidine ring, it is plausible that this compound and its derivatives could serve as valuable intermediates in the synthesis of new and effective agrochemicals. The ester derivative, methyl pyrrolidine-3-carboxylate, is listed as a chemical intermediate for agrochemicals. echemi.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more economical chemical processes is a major driver of innovation in synthetic chemistry. Future research in the synthesis of 3-Methylpyrrolidine-3-carboxamide is expected to focus on several key areas to enhance efficiency and sustainability.

One promising avenue is the application of flow chemistry . Continuous flow processes offer numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automation and high-throughput optimization. researchgate.netjst.org.in The synthesis of pyrrolidine (B122466) derivatives has been successfully demonstrated using flow reactors, for instance, in the generation and subsequent cycloaddition of azomethine ylides. researchgate.net Adapting these technologies to the multi-step synthesis of this compound could significantly reduce reaction times and improve yields.

Another critical area is the development of biocatalytic methods . Enzymes offer unparalleled selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. rsc.org Engineered enzymes, such as cytochrome P411 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high enantioselectivity. nih.govcaltech.eduacs.org Future work could focus on developing specific enzymes for the asymmetric synthesis of this compound, potentially from readily available acyclic precursors.

Furthermore, the use of earth-abundant metal catalysts and organocatalysis will continue to be a focus. tandfonline.comorganic-chemistry.org These methods avoid the cost and toxicity associated with many heavy metal catalysts. For example, organocatalytic Michael addition reactions have been developed for the synthesis of pyrrolidine-3-carboxylic acid derivatives, which could be adapted for the synthesis of the target compound. rsc.orgrsc.orgnih.gov

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Flow Chemistry Increased efficiency, safety, and scalability. researchgate.netacs.orgDevelopment of integrated multi-step flow syntheses.
Biocatalysis High stereoselectivity, mild conditions, and reduced waste. rsc.orgacs.orgEngineering of specific enzymes for the target molecule.
Organocatalysis Avoidance of toxic metals and access to novel bond formations. tandfonline.comDesign of new catalysts for asymmetric quaternary center formation.

Exploration of Novel Chemical Transformations of the Scaffold

The this compound scaffold, with its quaternary center and functional groups, offers multiple sites for further chemical modification. Future research will likely explore novel transformations to generate a diverse range of analogs for applications in drug discovery.

One area of interest is the late-stage functionalization of the pyrrolidine ring. This involves the selective modification of C-H bonds to introduce new substituents without the need for de novo synthesis. rsc.org Palladium-catalyzed C(sp³)-H activation has been used for the arylation of proline derivatives, and similar strategies could be applied to the this compound core. nih.gov

Another avenue is the exploration of ring-distortion strategies . This could involve ring-opening reactions of the pyrrolidine, followed by functionalization and recyclization to create novel heterocyclic systems. Additionally, ring-closing metathesis has been employed to create azaspiroheterocyclic structures from diallyl-substituted pyrrolidines, a strategy that could be adapted to create more complex molecules from derivatives of this compound. researchgate.net

The carboxamide group also presents opportunities for novel transformations. Beyond simple hydrolysis or reduction, it could be used as a directing group for further functionalization of the pyrrolidine ring or converted into other functional groups like nitriles or tetrazoles, which are common in medicinal chemistry.

Transformation TypePotential OutcomeRelevance to this compound
C-H Functionalization Introduction of aryl, alkyl, or other groups at various positions. rsc.orgnih.govRapid generation of a library of analogs for SAR studies.
Ring-Distortion Formation of novel, more complex heterocyclic systems.Access to new chemical space for drug discovery.
Carboxamide Derivatization Conversion to other key functional groups (e.g., nitriles, tetrazoles).Expansion of the synthetic utility of the scaffold.

Advancements in Stereoselective Synthesis Methodologies

The presence of a quaternary stereocenter at the 3-position of this compound makes its stereoselective synthesis a significant challenge. Future advancements in this area are crucial for accessing enantiomerically pure forms of the compound and its derivatives.

Asymmetric catalysis will continue to be a major focus. This includes the development of new chiral catalysts for reactions such as the [3+2] cycloaddition of azomethine ylides with appropriately substituted alkenes. nih.gov The use of chiral ligands with metals like copper or rhodium can control the stereochemical outcome of the reaction. organic-chemistry.org

Organocatalysis also offers powerful tools for stereoselective synthesis. Chiral amine catalysts, for example, can be used in asymmetric Michael additions to construct the pyrrolidine ring with high enantioselectivity. rsc.orgrsc.orgnih.gov Developing organocatalysts that can efficiently create the challenging quaternary stereocenter of this compound is a key research goal.

Another important strategy is the use of chiral starting materials . Proline and its derivatives, which are readily available in enantiopure form, are common starting points for the synthesis of substituted pyrrolidines. mdpi.com Future work could focus on developing efficient routes from these chiral building blocks to this compound, ensuring the transfer of chirality.

Stereoselective MethodKey PrincipleApplication to this compound
Asymmetric Metal Catalysis Use of chiral ligands to control stereochemistry. organic-chemistry.orgEnantioselective cycloaddition or alkylation reactions.
Organocatalysis Use of small chiral organic molecules as catalysts. rsc.orgAsymmetric construction of the pyrrolidine ring.
Chiral Pool Synthesis Use of readily available enantiopure starting materials. mdpi.comSynthesis from chiral precursors like hydroxyproline.

Integration of Computational Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly important for the development of new synthetic methods. In the context of this compound, computational tools can be leveraged in several ways.

Mechanism-guided catalyst design can accelerate the discovery of new and more efficient catalysts. nih.gov Density Functional Theory (DFT) calculations can be used to understand reaction mechanisms and predict the stereochemical outcomes of catalytic reactions, guiding the design of new chiral ligands or organocatalysts. acs.org

In silico screening of reaction conditions can reduce the experimental effort required for optimization. Computational models can help to identify the most promising solvents, temperatures, and catalyst loadings before extensive laboratory work is undertaken.

De novo design of synthetic routes using retrosynthesis software is also a growing area. These programs can propose novel synthetic pathways to this compound that may not be obvious to a human chemist, potentially leading to more efficient and innovative syntheses.

Computational ApproachApplicationBenefit for Synthesis of this compound
Catalyst Design Modeling catalyst-substrate interactions. nih.govRational design of highly selective catalysts.
Reaction Optimization Predicting the effect of reaction parameters.Reduced experimental workload and faster optimization.
Retrosynthesis Algorithmic planning of synthetic routes.Discovery of novel and more efficient synthetic pathways.

Overcoming Synthetic Accessibility and Functionalization Challenges

Despite the advances in synthetic chemistry, the synthesis and functionalization of this compound still present several challenges that future research must address.

The construction of the quaternary stereocenter at the 3-position remains a significant hurdle. Many existing methods for pyrrolidine synthesis are not well-suited for creating such a sterically hindered center with high efficiency and stereoselectivity.

The functionalization of the pyrrolidine ring can also be challenging due to the presence of the relatively inert C-H bonds. While methods for C-H activation are emerging, their application to complex molecules like this compound can be unpredictable. rsc.org

Scalability of the developed synthetic routes is another key challenge. Methods that work well on a small scale in a research laboratory may not be easily transferable to the large-scale production required for pharmaceutical applications. The development of robust and scalable syntheses is therefore a critical area for future research.

ChallengeDescriptionFuture Research Direction
Quaternary Stereocenter Difficulty in creating the sterically congested C(sp3) center.Development of new catalytic systems for asymmetric synthesis.
Ring Functionalization Inertness of C-H bonds on the pyrrolidine ring.Exploration of novel C-H activation and late-stage functionalization strategies.
Scalability Transitioning from lab-scale synthesis to large-scale production.Focus on developing robust and economically viable synthetic routes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the diastereoselective synthesis of 3-Methylpyrrolidine-3-carboxamide derivatives?

  • Methodological Answer : A diastereoselective approach involving cycloaddition or ring-closing metathesis can be employed. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates were synthesized via a [3+2] cycloaddition of azomethine ylides with α,β-unsaturated carbonyl compounds, achieving diastereomeric ratios >20:1 under optimized conditions (e.g., using chiral auxiliaries or Lewis acid catalysis) . Reaction conditions (solvent, temperature, catalyst) must be rigorously controlled to minimize epimerization.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D techniques like NOESY/ROESY) with X-ray crystallography. For example, the stereochemistry of pyrrolidine derivatives was confirmed via X-ray analysis of single crystals grown in methanol/water mixtures, revealing chair-like conformations and hydrogen-bonding networks . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, relocate to fresh air and seek medical attention if symptoms persist. Avoid long-term storage due to potential degradation; monitor purity via HPLC before reuse .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data for this compound analogs in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions often arise from incomplete structural characterization (e.g., unverified stereochemistry) or impurities. For example, compounds synthesized without full characterization (e.g., missing NOESY or elemental analysis) may report inconsistent activity . Validate purity (>95% by HPLC) and stereochemistry before SAR testing. Cross-reference computational docking studies (e.g., molecular dynamics simulations) with experimental IC₅₀ values to identify false positives .

Q. What strategies optimize reaction yields for introducing substituents at the pyrrolidine ring’s 3-position?

  • Methodological Answer : Substituent introduction is sensitive to steric and electronic effects. For methyl groups at C3, use bulky bases (e.g., LDA) to deprotonate the α-position selectively. A study on methyl 5-oxopyrrolidine-2-carboxylates achieved 68–78% yields by optimizing temperature (-78°C to 0°C) and stoichiometry (1.2 equiv of methylating agent) . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) improves isolate purity.

Q. Which computational methods are effective for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict oxidation sites at the pyrrolidine ring. Pair with molecular docking (AutoDock Vina) to assess CYP450 binding affinities. For instance, methyl substituents at C3 reduce metabolic clearance by sterically shielding the ring from CYP3A4 oxidation . Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.